![molecular formula C16H16O B13948891 2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- is an organic compound with the molecular formula C16H16O It is a derivative of biphenyl, where the biphenyl core is substituted with a carboxaldehyde group at the 3-position and three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4,6-trimethylbiphenyl with an appropriate acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale reactions are often carried out in continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL-.
Chemical Reactions Analysis
Types of Reactions
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the biphenyl core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-carboxylic acid derivative of 2,4,6-trimethylbiphenyl.
Reduction: 3-hydroxymethyl derivative of 2,4,6-trimethylbiphenyl.
Substitution: 2,4,6-trimethylbiphenyl derivatives with nitro or halogen substituents.
Scientific Research Applications
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its aromatic and aldehyde functionalities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Similar structure but lacks the biphenyl core.
3,5-Dimethylbenzaldehyde: Similar aldehyde functionality but different methyl substitution pattern.
Biphenyl-4-carboxaldehyde: Similar biphenyl core but different substitution pattern.
Uniqueness
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups and an aldehyde group on the biphenyl core makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,4,6-trimethyl-3-phenylbenzaldehyde |
InChI |
InChI=1S/C16H16O/c1-11-9-12(2)16(13(3)15(11)10-17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
LVWXHPMYGNHPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


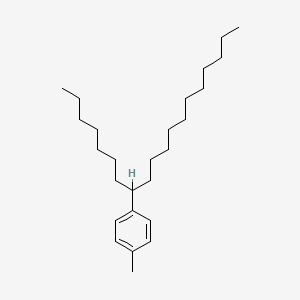
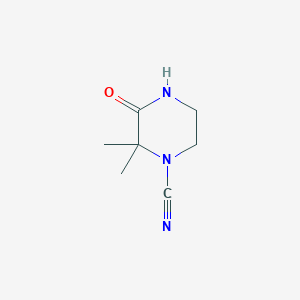
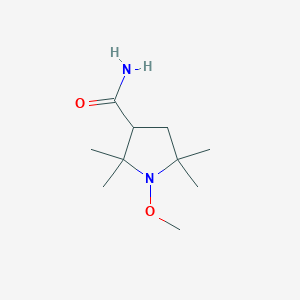

![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
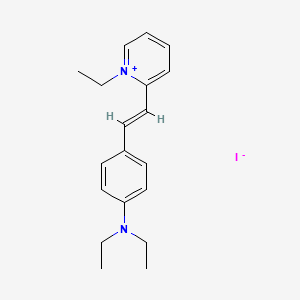



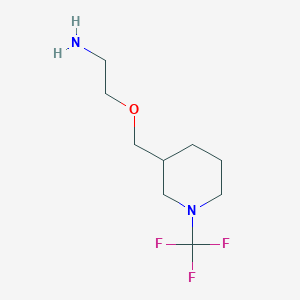
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
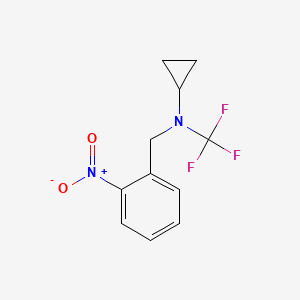
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)

